![molecular formula C16H19F3N6O3S B454789 N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B454789.png)
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrimidine ring, and various functional groups such as nitro, methyl, and trifluoromethyl
準備方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl nitrite, trifluoromethyl iodide, and various sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(4-TERT-BUTYL-THIAZOL-2-YL)-2-CHLORO-BENZAMIDE: Shares structural similarities but differs in functional groups and overall activity.
N-(4-TERT-BUTYL-THIAZOL-2-YL)-4-FLUORO-BENZAMIDE: Another structurally related compound with distinct properties and applications.
Uniqueness
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its diverse range of applications and potential for further research and development .
特性
分子式 |
C16H19F3N6O3S |
|---|---|
分子量 |
432.4g/mol |
IUPAC名 |
N-[2-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethyl]-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19F3N6O3S/c1-15(2,3)10-7-11(16(17,18)19)22-14(21-10)29-6-5-20-13(26)12-9(25(27)28)8-24(4)23-12/h7-8H,5-6H2,1-4H3,(H,20,26) |
InChIキー |
VLGVRWSFZRBVEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCNC(=O)C2=NN(C=C2[N+](=O)[O-])C)C(F)(F)F |
正規SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCNC(=O)C2=NN(C=C2[N+](=O)[O-])C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454707.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454710.png)
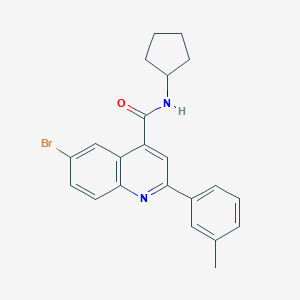
![N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA](/img/structure/B454713.png)
![N-[(3-methoxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454714.png)
![Methyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454715.png)
![Ethyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454716.png)
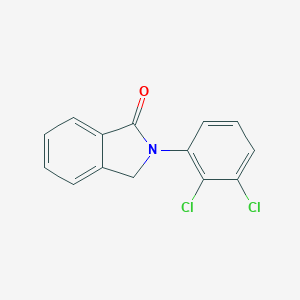
![2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B454719.png)
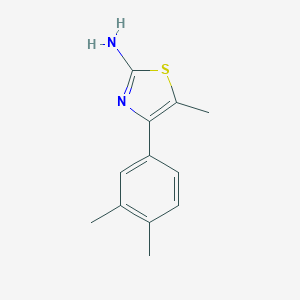
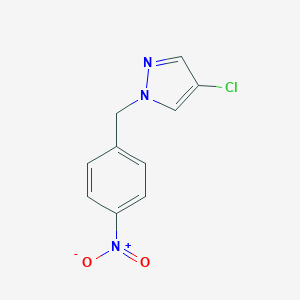
![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454724.png)
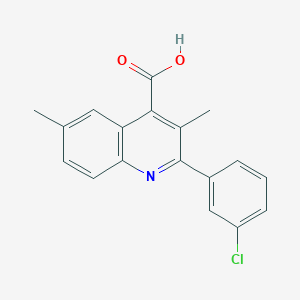
![(8E)-2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454729.png)
